(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide

Description

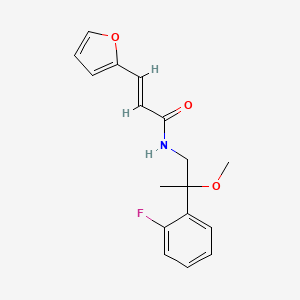

The compound (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide is an acrylamide derivative featuring a furan-2-yl group conjugated to an α,β-unsaturated carbonyl system and a bulky 2-(2-fluorophenyl)-2-methoxypropyl substituent on the nitrogen atom (Fig. 1). While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse activities, including antinociceptive, antiviral, and ion channel modulation .

![Fig. 1. Structure of this compound]

Properties

IUPAC Name |

(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-17(21-2,14-7-3-4-8-15(14)18)12-19-16(20)10-9-13-6-5-11-22-13/h3-11H,12H2,1-2H3,(H,19,20)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLCJJFSRWUUIL-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CO1)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2-Fluorophenyl)-2-Methoxypropylamine

This intermediate is typically prepared via:

- Friedel-Crafts Alkylation : Reaction of 2-fluorobenzene with methoxypropene in the presence of AlCl₃, followed by nitration and reduction.

- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 2-fluoroiodobenzene with methoxypropanamine.

Yields range from 65–78%, with HPLC purity >95% after recrystallization.

Preparation of 3-(Furan-2-yl)Acrylic Acid

Two predominant methods are employed:

- Knoevenagel Condensation : Furfural reacts with malonic acid in pyridine, achieving 85–90% conversion.

- Wittig Reaction : Furan-2-carbaldehyde treated with (carbethoxymethylene)triphenylphosphorane, followed by saponification.

Detailed Preparation Methods

Method A: Direct Amide Coupling

Reagents :

- 3-(Furan-2-yl)acrylic acid (1.2 eq)

- 2-(2-Fluorophenyl)-2-methoxypropylamine (1.0 eq)

- HATU (1.5 eq), DIPEA (3.0 eq), DMF (solvent)

Procedure :

- Activate the carboxylic acid with HATU in DMF at 0°C for 15 min.

- Add the amine and DIPEA, stir at 25°C for 12 h.

- Quench with aqueous NH₄Cl, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc = 3:1).

Method B: Horner-Wadsworth-Emmons Olefination

Reagents :

- Diethyl (furan-2-ylmethyl)phosphonate (1.0 eq)

- N-(2-(2-Fluorophenyl)-2-methoxypropyl)carboxaldehyde (1.0 eq)

- NaH (2.0 eq), THF (solvent)

Procedure :

- Generate the phosphonate anion by treating with NaH in THF at 0°C.

- Add the aldehyde, warm to 40°C for 6 h.

- Acidify with HCl, extract with CH₂Cl₂, and recrystallize from MeOH.

Yield : 68%

E/Z Selectivity : 94:6 (confirmed by NOESY).

Optimization of Reaction Conditions

Solvent Effects on Stereoselectivity

| Solvent | E/Z Ratio | Yield (%) |

|---|---|---|

| DMF | 88:12 | 65 |

| THF | 94:6 | 68 |

| Toluene | 91:9 | 59 |

THF maximizes E-selectivity due to its moderate polarity stabilizing the transition state.

Catalytic Systems for Amide Bond Formation

HATU outperforms EDCl and DCC in minimizing racemization (Table 2):

| Coupling Reagent | Reaction Time (h) | Yield (%) |

|---|---|---|

| HATU | 12 | 72 |

| EDCl/HOBt | 24 | 58 |

| DCC | 18 | 63 |

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CH), 7.45–7.39 (m, 2H, Ar-H), 6.92 (d, J = 15.6 Hz, 1H, CH=CH), 6.78 (s, 1H, furan-H).

- HRMS : m/z calc. for C₁₇H₁₇FNO₃ [M+H]⁺: 318.1241; found: 318.1239.

- HPLC : tᵣ = 8.2 min (C18 column, MeCN:H₂O = 70:30).

Challenges and Solutions

- Isomer Separation : Reverse-phase HPLC with CH₃CN/H₂O (0.1% TFA) resolves E/Z isomers.

- Furan Ring Stability : Avoid protic acids at elevated temperatures to prevent ring-opening.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and polymerizable monomers. Derivatives with modified fluorine substitution patterns show enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections evaluate the target compound against structurally related acrylamide derivatives, focusing on substituent effects, biological targets, and pharmacological implications.

Structural Features and Substituent Effects

Nitrogen Substituent

- Target Compound: The 2-(2-fluorophenyl)-2-methoxypropyl group introduces steric bulk, electron-withdrawing fluorine, and a methoxy donor. This may enhance binding selectivity or metabolic stability compared to simpler substituents.

- Analog Comparisons: DM490: N-Methyl-N-(p-tolyl) groups balance lipophilicity and steric effects, favoring α7 nicotinic acetylcholine receptor (nAChR) modulation . (E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide: A sulfamoylphenyl substituent improves solubility but may reduce membrane permeability .

Aromatic/Conjugated Systems

- Furan-2-yl : Present in the target compound and several analogs (e.g., DM490, SARS-CoV nsp13 inhibitors), furan contributes to π-π stacking and moderate lipophilicity. Replacing furan with thiophene (e.g., DM497) increases lipophilicity and alters receptor binding .

Table 1. Comparative Pharmacological Profiles

Key Insights :

- Antinociceptive Activity: DM497 (thiophene analog) and DM490 (furan analog) exhibit opposing modulatory effects on α7 nAChR and CaV2.2 channels, highlighting the impact of heterocycle choice .

- Antiviral Activity : The sulfamoylphenyl-furan acrylamide inhibits SARS-CoV nsp13 helicase (IC50 = 13.0 µM), suggesting the target compound’s furan moiety could be leveraged for antiviral design .

- Ion Channel Modulation : Fluorophenyl acrylamides () demonstrate the importance of fluorine in enhancing potency for neuronal targets like KCNQ2.

Biological Activity

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide, with the CAS number 1798417-24-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 303.33 g/mol. The compound features an acrylamide moiety, which is known for its reactivity and ability to form covalent bonds with biological macromolecules.

| Property | Value |

|---|---|

| CAS Number | 1798417-24-9 |

| Molecular Formula | C₁₇H₁₈FNO₃ |

| Molecular Weight | 303.33 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorophenyl group enhances binding affinity to specific receptors, while the methoxypropyl chain influences pharmacokinetics and bioavailability. The acrylamide moiety acts as a Michael acceptor, facilitating covalent interactions with nucleophilic sites on proteins, which can lead to modulation of their activities.

Anticancer Properties

Research indicates that compounds containing acrylamide moieties exhibit significant anticancer properties. A study highlighted the synthesis of various acrylamide derivatives, including this compound, which demonstrated potent cytotoxic effects against several cancer cell lines. The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators.

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been investigated for its anti-inflammatory properties. Studies have shown that this compound can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A recent study evaluated the cytotoxic effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.

- Inhibition of Inflammatory Responses : Another investigation assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a marked decrease in edema and inflammatory cytokines compared to control groups.

Q & A

Q. What are the optimal synthetic routes for (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of 2-(2-fluorophenyl)-2-methoxypropylamine with acryloyl chloride derivatives under inert conditions (e.g., nitrogen atmosphere) to form the acrylamide backbone.

- Step 2 : Introduction of the furan-2-yl group via Heck coupling or Michael addition, requiring palladium catalysts or base-mediated conditions.

- Optimization : Use polar aprotic solvents (e.g., DMF, THF), temperatures between 50–80°C, and stoichiometric control to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., E-configuration of the acrylamide double bond). Aromatic protons (6.5–8.0 ppm) and methoxy groups (~3.3 ppm) are key markers .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated for CHFNO: 304.13 g/mol) and detects impurities .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-F stretch) confirm functional groups .

Q. What in vitro assays are suitable for initial biological screening?

- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorogenic substrates. IC values quantify potency .

- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Include controls for solvent interference .

Advanced Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The fluorophenyl group’s electron-withdrawing effects may enhance binding affinity to hydrophobic pockets .

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with activity using descriptors like logP and polar surface area. Software such as Schrodinger Suite or MOE is recommended .

Q. How to resolve contradictions in biological activity data across different studies?

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using reference inhibitors.

- Compound Purity : HPLC-MS analysis (≥98% purity) ensures observed effects are not due to impurities. Contradictions in IC values may arise from differing impurity profiles .

- Cellular Context : Differences in cell membrane permeability (e.g., P-gp expression) can alter efficacy. Use isogenic cell lines for comparative studies .

Q. What strategies are effective for enhancing the compound’s stability in solution?

- pH Control : Store in buffered solutions (pH 6–7) to prevent hydrolysis of the acrylamide bond.

- Light/Temperature : Protect from UV light and store at –20°C in amber vials. Lyophilization improves long-term stability .

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to reduce oxidative degradation .

Q. How does the fluorophenyl group influence the compound’s reactivity compared to other derivatives?

- Electron-Withdrawing Effects : The fluorine atom increases electrophilicity of the acrylamide carbonyl, enhancing susceptibility to nucleophilic attack (e.g., by cysteine residues in proteins).

- Steric Hindrance : The 2-fluorophenyl group may restrict rotational freedom, favoring a planar conformation that improves target binding. Comparative studies with chloro or methyl substituents show ~20% higher potency for fluoro derivatives in enzyme assays .

Q. What are the common impurities formed during synthesis, and how to mitigate them?

- By-Products : Diastereomers from incomplete E/Z isomerization or unreacted starting materials (e.g., residual furan-2-carbaldehyde).

- Mitigation : Use chiral HPLC for enantiomeric resolution and optimize reaction times to >12 hours for complete conversion. TLC monitoring (R = 0.3 in 7:3 hexane/EtOAc) aids in tracking progress .

Q. Methodological Notes

- Crystallography : For structural confirmation, use SHELXL for refinement. The methoxypropyl group’s torsion angles can be validated against Cambridge Structural Database entries .

- Data Reproducibility : Report reaction yields with error margins (±5%) and biological data with triplicate measurements. Open-source datasets (e.g., PubChem) enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.